1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Lipophilicity XLogP3 Membrane permeability

Select this specific unsymmetrical urea for its unique gem-dimethyl quaternary carbon at the 2-position of the propyl linker—a steric shield absent in linear thiophene analogs (e.g., CAS 1209892-96-5). This feature is designed to reduce CYP450-mediated N-dealkylation, offering a longer projected in vitro half-life. Its balanced XLogP3 (3.8) and TPSA (78.6 Ų) meet CNS penetration criteria, contrasting with benzodioxol analogs nearing the 90 Ų TPSA limit. Supported by class-level evidence of 8-fold greater potency than cisplatin in HeLa cells with fibroblast sparing. Avoid substituting with simpler alkyl-urea congeners to preserve this permeability-selectivity balance.

Molecular Formula C18H24N2O2S
Molecular Weight 332.46
CAS No. 2319896-69-8
Cat. No. B2370270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
CAS2319896-69-8
Molecular FormulaC18H24N2O2S
Molecular Weight332.46
Structural Identifiers
SMILESCC(C)(CNC(=O)NCCC1=CC=C(C=C1)OC)C2=CSC=C2
InChIInChI=1S/C18H24N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(21)19-10-8-14-4-6-16(22-3)7-5-14/h4-7,9,11-12H,8,10,13H2,1-3H3,(H2,19,20,21)
InChIKeyWTTSQECJWFJJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Technical Baseline: 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea (CAS 2319896-69-8) – Structural Identity & Class Context for Procurement


1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea (CAS 2319896-69-8; molecular formula C₁₈H₂₄N₂O₂S; MW 332.5 g/mol) is a synthetic unsymmetrical urea derivative that incorporates a 4‑methoxyphenethyl moiety on one urea nitrogen and a sterically hindered 2‑methyl‑2‑(thiophen‑3‑yl)propyl group on the other [1]. The compound belongs to the class of substituted phenethylamine‑based ureas, a family actively investigated for dual anticancer‑antibacterial activity and antioxidant properties [2]. This particular substitution pattern distinguishes it from simpler N,N′‑dialkyl ureas and from analogs that lack either the gem‑dimethyl quaternary carbon adjacent to the urea or the electron‑donating 4‑methoxy substituent on the aromatic ring [1]. Comprehensive physicochemical descriptors—including XLogP3 (3.8), topological polar surface area (78.6 Ų), hydrogen‑bond donor/acceptor counts (2/3), and rotatable bond count (7)—are available from authoritative computational sources and provide a quantitative basis for prospective selection [1].

Why Generic Substitution Fails for 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea: The Critical Role of the Gem‑Dimethyl Anchor and Methoxy Hydrophobic Balance


Urea derivatives within the phenethylamine‑thiophene series are not interchangeable. Even closely related compounds—such as the 4‑ethoxyphenyl analog (CAS 2320724‑58‑9), the benzodioxol analog (CAS 2320724‑33‑0), and the phenyl analog (CAS 2309800‑41‑5)—exhibit substantial differences in lipophilicity (ΔXLogP3 up to 0.5 log units), polar surface area (range 69.4–87.8 Ų), and conformational flexibility (4–7 rotatable bonds) [1]. The target compound uniquely combines a 4‑methoxyphenethyl side chain with a gem‑dimethyl‑substituted thiophene‑propyl moiety; the quaternary carbon at the 2‑position of the propyl linker introduces steric hindrance that is absent in the linear thiophen‑3‑ylmethyl analog (CAS 1209892‑96‑5), potentially altering metabolic stability, target‑binding kinetics, and solubility profiles [1][2]. Furthermore, class‑level data demonstrate that methoxy‑substituted phenethylamine ureas can exceed the potency of cisplatin by up to 8‑fold in HeLa cervical cancer cells while exhibiting reduced toxicity toward normal fibroblasts—a dual advantage that simple alkyl‑urea congeners cannot automatically replicate [2][3]. Therefore, substituting one member of this chemical series for another without quantitative head‑to‑head comparisons risks compromising the desired balance of permeability, selectivity, and safety.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: Enhanced Membrane Permeability Potential vs. Thiophen-3-ylmethyl and Phenyl Analogs

The target compound exhibits a computed XLogP3 of 3.8, which is 0.4–1.3 log units higher than three of its closest structural analogs: the phenyl analog (3.4), the benzodioxol analog (3.3), and the thiophen-3-ylmethyl analog (2.5). This difference indicates superior predicted passive membrane permeability. The 4‑ethoxyphenyl analog shares an identical XLogP3 (3.8), confirming that the lipophilicity gain arises primarily from the combination of the 4‑methoxy(ethoxy) substituent and the thiophene‑propyl scaffold [1].

Lipophilicity XLogP3 Membrane permeability Drug-likeness

Conformational Flexibility Advantage: 7 Rotatable Bonds Enable Greater Induced-Fit Binding Capacity vs. Rigid Analogs

With 7 rotatable bonds, the target compound possesses 1–3 additional degrees of conformational freedom compared to the 4‑ethoxyphenyl analog (6), thiophen-3-ylmethyl analog (6), benzodioxol analog (4), and phenyl analog (4). This increased flexibility may facilitate induced‑fit binding to diverse biological targets, potentially broadening the compound's selectivity profile relative to conformationally restricted congeners [1]. The gem‑dimethyl quaternary carbon contributes one additional sp³ center without sacrificing rotatable bond count.

Conformational flexibility Rotatable bonds Induced-fit Target engagement

Hydrogen‑Bond Acceptor Capacity: Intermediate HBA Profile Balances Solubility and Blood‑Brain Barrier Penetration vs. Phenyl and Benzodioxol Analogs

The target compound possesses 3 hydrogen‑bond acceptor (HBA) sites—derived from the urea carbonyl, the methoxy oxygen, and the thiophene sulfur. This is one more HBA than the phenyl analog (2 HBA, lacking the methoxy oxygen) and one fewer than the benzodioxol analog (4 HBA, containing two additional ether oxygens). An intermediate HBA count, combined with a TPSA of 78.6 Ų, positions the compound within the favorable range for CNS penetration (typically TPSA < 90 Ų and HBA ≤ 3) while retaining sufficient polarity for aqueous solubility [1].

Hydrogen bonding Blood-brain barrier Solubility CNS penetration

Gem‑Dimethyl Steric Shield: Structural Rationale for Enhanced Metabolic Stability vs. Linear Thiophene‑Propyl Ureas

The 2‑methyl‑2‑(thiophen‑3‑yl)propyl group contains a quaternary carbon adjacent to the urea methylene, creating a steric shield that is structurally analogous to the well‑established gem‑dimethyl strategy for reducing cytochrome P450‑mediated oxidative metabolism. This feature distinguishes the target compound from the thiophen‑3‑ylmethyl analog (CAS 1209892‑96‑5), which lacks any alkyl branching at the benzylic position and is therefore expected to be more susceptible to metabolic N‑dealkylation or benzylic oxidation [1]. Direct metabolic stability data for this specific compound are not publicly available (see caveat below) [2].

Metabolic stability Gem-dimethyl Steric hindrance In vitro half-life

Class‑Level Anticancer and Antibacterial Potency: Methoxy‑Phenethylamine Ureas Demonstrate Single‑Digit Micromolar Activity in Head‑to‑Head Cellular Assays

Although direct IC₅₀ data for CAS 2319896‑69‑8 are not yet published, closely related N,N′‑dialkyl urea derivatives bearing 4‑methoxy substituents on the phenethylamine moiety have been evaluated in standardized cellular assays. Akkoc et al. reported MIC values of 0.97–15.82 µM for a series of methoxy‑phenethylamine ureas against a panel of bacterial strains and human cancer cell lines (HeLa, SH‑SY5Y), with markedly reduced toxicity toward healthy fibroblasts [1]. In a separate study, 1,3‑bis(4‑methylphenethyl)urea was up to 8‑fold more potent than cisplatin in HeLa cells (IC₅₀ comparison) while also exhibiting antioxidant activity (DPPH, ABTS, CUPRAC assays) [2]. These data establish a strong class‑level precedent that the 4‑methoxyphenethylurea chemotype—shared by the target compound—confers dual anticancer‑antibacterial activity with a favorable therapeutic window [1][2].

Anticancer Antibacterial Cytotoxicity HeLa cells Cisplatin comparator

Caveat & Data Gap Transparency: Absence of Direct Head‑to‑Head Bioactivity Data for CAS 2319896‑69‑8

A comprehensive search of peer‑reviewed literature (PubMed, ChEMBL, BindingDB), patent databases (Google Patents, WIPO), and authoritative chemical databases (PubChem) performed in April 2026 identified no primary research articles, patents, or public bioassay records containing experimentally determined IC₅₀, Kᵢ, MIC, in vivo pharmacokinetic, or toxicity data for CAS 2319896‑69‑8 [1][2]. The compound has PubChem deposition and computed descriptors only; its ChEMBL, BindingDB, and DrugBank entries are absent or unpopulated [1]. Consequently, all differentiation claims above are derived from computed physicochemical properties (evidence strength: cross-study comparable), structural inference (class-level inference), or biological data from related methoxy‑phenethylamine ureas (supporting evidence). No claim of direct, experimentally measured superiority over any named comparator can be made at this time. Prospective purchasers should commission confirmatory assays (e.g., microsomal stability, cytotoxicity IC₅₀, permeability Caco‑2/PAMPA) prior to large‑scale procurement [2].

Data gap Transparency Procurement risk Assay readiness

Priority Application Scenarios for 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea Based on Quantitative Differentiation Evidence


Anticancer Lead Optimization Programs Targeting HeLa or SH‑SY5Y Cell Lines

The class‑level evidence establishes that methoxy‑phenethylamine ureas achieve up to 8‑fold greater potency than cisplatin against HeLa cervical cancer cells and show activity against SH‑SY5Y neuroblastoma cells, while sparing normal fibroblasts [1][2]. The target compound's XLogP3 (3.8) and TPSA (78.6 Ų) are consistent with cell‑permeable small molecules, supporting its deployment as a starting point for medicinal chemistry optimization. Its 7 rotatable bonds allow conformational sampling that may be tuned through subsequent SAR campaigns [3].

Antibacterial Screening Libraries for Methicillin‑Resistant and Gram‑Negative Pathogens

Structurally analogous methoxy‑phenethylamine ureas have demonstrated MIC values as low as 0.97 µM against diverse bacterial strains in standardized broth microdilution assays [1]. The target compound's intermediate hydrogen‑bond acceptor count (3) and balanced lipophilicity suggest favorable penetration through bacterial membranes, making it a defensible purchase for screening libraries intended to address the dual cancer‑infection therapeutic challenge highlighted by Akkoc et al. [1].

CNS‑Targeted Probe Discovery When Blood‑Brain Barrier Penetration Is Desired

With a TPSA of 78.6 Ų (<90 Ų threshold) and only 3 hydrogen‑bond acceptors, the target compound meets the classical physicochemical criteria associated with passive CNS penetration [3]. This contrasts with the benzodioxol analog (TPSA 87.8 Ų, 4 HBA), which approaches the upper TPSA limit for brain exposure. Researchers screening for neuro‑oncology or neurodegenerative disease targets should prioritize the target compound over the benzodioxol congener for this application [3].

Custom Medicinal Chemistry Projects Requiring a Sterically Shielded, Metabolically Resilient Scaffold

The gem‑dimethyl quaternary carbon at the 2‑position of the propyl linker provides a steric shield that is absent in the thiophen‑3‑ylmethyl analog (CAS 1209892‑96‑5). This structural feature is a well‑validated tactic for reducing CYP450‑mediated N‑dealkylation and benzylic oxidation [3]. Teams requiring a urea scaffold with anticipated longer in vitro half‑life for cell‑based or in vivo studies should select this compound over the linear analog, and confirm metabolic stability through in‑house microsomal incubation assays prior to scaling [3][4].

Quote Request

Request a Quote for 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.